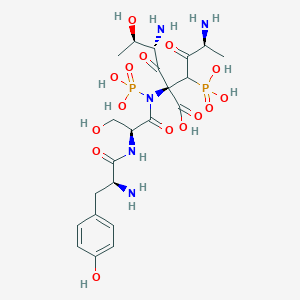![molecular formula C14H19FN2O B234428 N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide, also known as FPPP, is a chemical compound that belongs to the class of phenylpropanoids. It is a synthetic compound with a molecular formula of C14H19FN2O. FPPP has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide acts as a potent inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT). This leads to an increase in the levels of dopamine and serotonin in the brain, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood, motivation, and attention. It has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain. However, N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide can also have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of DAT and SERT, which makes it a valuable tool for studying the effects of dopaminergic and serotonergic neurotransmission. However, N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide. One area of interest is the development of new drugs based on N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide that can be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the study of the long-term effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide on the brain and the cardiovascular system. Additionally, further research is needed to better understand the mechanisms of action of N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide and its potential interactions with other drugs.
Méthodes De Synthèse
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide can be synthesized through a multi-step process that involves the condensation of 3-fluoro-4-(1-piperidinyl)benzaldehyde with propanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide.
Applications De Recherche Scientifique
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has been used in various scientific research applications, including pharmacology, neuroscience, and medicinal chemistry. It has been studied for its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has also been used as a tool to study the effects of dopaminergic and serotonergic neurotransmission.
Propriétés
Nom du produit |
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide |
|---|---|
Formule moléculaire |
C14H19FN2O |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
N-(3-fluoro-4-piperidin-1-ylphenyl)propanamide |
InChI |
InChI=1S/C14H19FN2O/c1-2-14(18)16-11-6-7-13(12(15)10-11)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
Clé InChI |
DWFMCSSVPZOLLN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)


![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)